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These application notes outline novel research questions and detailed protocols for post-hoc
analyses of the Phase Ill EXPAND trial data for siponimod in secondary progressive multiple
sclerosis (SPMS). The objective is to leverage the comprehensive dataset to explore novel
therapeutic mechanisms and identify patient subgroups with differential treatment responses.

Introduction to the EXPAND Trial

The EXPAND trial was a pivotal, randomized, double-blind, placebo-controlled Phase Il study
that evaluated the efficacy and safety of siponimod, a selective sphingosine-1-phosphate
(S1P) receptor modulator, in patients with SPMS. The trial successfully demonstrated that
siponimod significantly reduced the risk of disability progression compared to placebo.[1][2]
Key eligibility criteria included patients aged 18-60 years with an Expanded Disability Status
Scale (EDSS) score of 3.0-6.5 and documented disability progression in the prior two years.[2]
[3] MRI scans were conducted at baseline and at 12, 24, and 36 months.[1]

Quantitative Data Summary from the EXPAND Trial

The following tables summarize the key quantitative outcomes from the EXPAND trial and its
subsequent analyses.

Table 1: Primary and Key Secondary Clinical Endpoints
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Hazard Ratio

Siponimod Placebo .
Outcome (95% CI) | Risk  p-value
(n=1099) (n=546) .
Reduction
3-Month
Confirmed ) ) 0.79 (0.65-0.95) /
S 26% of patients 32% of patients ] 0.013
Disability 21% reduction
Progression
6-Month
Confirmed 26% risk
o - - _ <0.05
Disability reduction
Progression
Annualized
- - 55% reduction <0.05
Relapse Rate
Data sourced from multiple reports on the EXPAND trial results.[1][2][3]
Table 2: Key MRI Outcomes
. . % Reduction
Outcome Siponimod Placebo p-value
vs. Placebo
Change in T2 Significantly less
. . - - <0.0001
Lesion Volume increase
New or Enlarging ]
] - - 80% reduction <0.0001
T2 Lesions
Gadolinium-
Enhancing T1 - - 85% reduction <0.0001
Lesions
Brain Volume o
Significantly
Loss (12 & 24 - - <0.05
reduced

months)

Summary of MRI findings from post-hoc analyses of the EXPAND trial.[3][4]
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Table 3: Biomarker and Cognitive Outcomes

Outcome Siponimod Placebo Finding p-value
Blood o
Siponimod
Neurofilament o
] ] -5.7% change +9.2% change significantly
Light Chain (NfL) ) ] 0.0004
from baseline from baseline reduced blood
Levels (at 21
NfL levels
months)
6-Month
] 62% increased
Confirmed SDMT - - 0.007
likelihood
Improvement
6-Month
Confirmed SDMT - - 27% reduced risk  0.060
Worsening

Data from post-hoc analyses of biomarker and cognitive data from the EXPAND trial.[4][5]

New Research Questions for Post-Hoc Analysis
Research Question 1: What is the temporal relationship
between changes in inflammatory biomarkers and
subsequent neuroaxonal damage and brain atrophy?

Rationale: While siponimod's effect on both inflammation and neurodegeneration is
established, the precise temporal sequence of these effects is not fully elucidated. This
analysis will investigate if early changes in a panel of inflammatory cytokines and chemokines
predict later changes in neurofilament light chain (NfL) levels and brain volume loss.

Research Question 2: Do advanced quantitative MRI
measures of tissue integrity predict cognitive decline
and disability progression?

Rationale: Conventional MRI measures in the EXPAND trial, such as T2 lesion volume, showed
treatment effects.[1] This post-hoc analysis will utilize advanced techniques on the existing MRI
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data to extract more subtle measures of tissue integrity, such as from Magnetization Transfer
Ratio (MTR) and Diffusion Tensor Imaging (DTI), to determine if these are more sensitive
predictors of clinical outcomes.

Research Question 3: Is there a pharmacogenomic
interaction between APOE genotype and the efficacy of
siponimod in slowing cognitive decline?

Rationale: The apolipoprotein E (APOE) genotype is a known risk factor for cognitive decline in
various neurological conditions.[6] This analysis will explore whether the APOE €4 allele
modifies the treatment effect of siponimod on cognitive outcomes, potentially identifying a
patient subgroup with enhanced therapeutic benefit.

Experimental Protocols

Protocol 1: Longitudinal Analysis of Inflammatory
Biomarkers and Neurodegeneration

o Sample Selection: Utilize stored plasma samples from all consenting participants in the
EXPAND trial at baseline, 6, 12, and 24 months.

e Cytokine and Chemokine Profiling:
o Thaw plasma samples on ice.

o Perform a multiplex immunoassay (e.g., Luminex-based assay) to quantify a panel of pro-
and anti-inflammatory cytokines and chemokines. The panel should include, but not be
limited to: IL-1f, IL-6, TNF-qa, IFN-y, IL-10, TGF-B, CCL2 (MCP-1), and CXCL10 (IP-10).

o Follow the manufacturer's protocol for the chosen multiplex assay kit, including standard
curve generation and quality control checks.

e Neurofilament Light Chain (NfL) Quantification:

o Use a high-sensitivity single-molecule array (Simoa) immunoassay for the quantification of
NfL in plasma samples.
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o Follow the established protocol for the Simoa NfL assay, ensuring appropriate sample
dilution and calibration.

e Brain Volume Measurement:
o Utilize the existing MRI data from the EXPAND trial.

o Employ a validated, automated software pipeline (e.g., SIENA) to calculate the percentage
brain volume change (PBVC) between baseline and subsequent time points.

 Statistical Analysis:

o Use a mixed-effects model to analyze the longitudinal changes in cytokine/chemokine
levels, NfL, and brain volume, with treatment group, time, and their interaction as fixed
effects.

o Employ time-lagged correlation analyses to investigate the temporal relationship between
early changes in inflammatory markers and subsequent changes in NfL and brain volume.

Protocol 2: Advanced Quantitative MRI Analysis for
Prediction of Clinical Outcomes

¢ MRI Data Pre-processing:

o Retrieve raw MRI data (T1-weighted, T2-weighted, FLAIR, and MTR scans) from the
EXPAND trial database.

o Perform standardized pre-processing steps, including noise reduction, intensity
normalization, and brain extraction.

o Magnetization Transfer Ratio (MTR) Analysis:
o Co-register MTR scans to the T1-weighted images.

o Generate MTR maps and calculate mean MTR values within normal-appearing white
matter (NAWM), cortical gray matter (cGM), and T2 lesions.

« Diffusion Tensor Imaging (DTI) Analysis (if data available):
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o If DTI data was acquired, perform eddy current and motion correction.
o Calculate fractional anisotropy (FA) and mean diffusivity (MD) maps.
o Extract mean FA and MD values from NAWM and cGM.

» Statistical Analysis:

o Use Cox proportional hazards models to assess the predictive value of baseline and
changes in MTR, FA, and MD for time to confirmed disability progression (CDP) and
cognitive worsening (sustained >4-point decrease in SDMT).

o Incorporate these quantitative MRI measures as covariates in the models, adjusting for
baseline clinical and demographic variables.

Protocol 3: Pharmacogenomic Analysis of APOE

Genotype and Cognitive Outcomes
e Genomic DNA Extraction and APOE Genotyping:

o If not already available, extract genomic DNA from stored whole blood samples from
consenting participants.

o Perform APOE genotyping using a validated method, such as TagMan SNP genotyping
assays for rs429358 and rs7412, to determine the €2, €3, and €4 allele status.

o Cognitive Data:

o Utilize the longitudinal cognitive data collected in the EXPAND trial, specifically the Symbol
Digit Modalities Test (SDMT), Paced Auditory Serial Addition Test (PASAT), and Brief
Visuospatial Memory Test-Revised (BVMT-R) scores.

 Statistical Analysis:

o Categorize patients based on APOE €4 carrier status (presence vs. absence of at least
one €4 allele).
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o Incorporate an interaction term for treatment group and APOE ¢4 status in a mixed-effects
model for repeated measures to analyze the longitudinal cognitive scores.

o A significant interaction term would indicate that the effect of siponimod on cognitive
performance differs by APOE genotype.

o Perform subgroup analyses to compare the treatment effect of siponimod in APOE ¢4
carriers versus non-carriers.
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Caption: Siponimod's dual mechanism of action on immune and central nervous system cells.
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Post-Hoc Analysis Workflow
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Caption: Workflow for the proposed post-hoc analyses of the EXPAND trial data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. library.neurol.ru [library.neurol.ru]

¢ 2. Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a
double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. Effect of siponimod on magnetic resonance imaging measures of neurodegeneration and
myelination in secondary progressive multiple sclerosis: Gray matter atrophy and
magnetization transfer ratio analyses from the EXPAND phase 3 trial - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b560413?utm_src=pdf-body-img
https://www.benchchem.com/product/b560413?utm_src=pdf-custom-synthesis
https://library.neurol.ru/library/EXPAND_2018.pdf
https://pubmed.ncbi.nlm.nih.gov/29576505/
https://pubmed.ncbi.nlm.nih.gov/29576505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9315182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9315182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9315182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9315182/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

4. Siponimod vs placebo in active secondary progressive multiple sclerosis: a post hoc
analysis from the phase 3 EXPAND study - PMC [pmc.ncbi.nim.nih.gov]

e 5. Long-term efficacy and safety of siponimod in patients with secondary progressive multiple
sclerosis: Analysis of EXPAND core and extension data up to >5years - PMC
[pmc.ncbi.nlm.nih.gov]

» 6. Exploring the Efficacy and Safety of Siponimod in Patients With Secondary Progressive
Multiple Sclerosis (EXPAND) [stanfordhealthcare.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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